molecular formula C7H5BrN2 B6226681 7-bromopyrrolo[1,2-a]pyrazine CAS No. 1246554-25-5

7-bromopyrrolo[1,2-a]pyrazine

Cat. No.: B6226681
CAS No.: 1246554-25-5
M. Wt: 197.03 g/mol
InChI Key: CLJPQYZNIHAZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromopyrrolo[1,2-a]pyrazine is a heterocyclic compound that has gained significant attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrole ring fused to a pyrazine ring, with a bromine atom attached at the 7th position. The presence of both nitrogen atoms in the fused ring system contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromopyrrolo[1,2-a]pyrazine typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. The enaminones are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with dimethylformamide dimethyl acetal (DMFDMA) .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl(bromo)acetylenes. This is followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

7-bromopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro-7-bromopyrrolo[1,2-a]pyrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antifungal, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of 7-bromopyrrolo[1,2-a]pyrazine is primarily attributed to its ability to interact with various molecular targets. For instance, its antifungal activity is mediated by the inhibition of HMG-CoA reductase in Candida species. This interaction disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death . Additionally, its antitumor activity is thought to involve the inhibition of specific kinases and signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Lacks the bromine atom at the 7th position but shares a similar fused ring structure.

    5H-pyrrolo[2,3-b]pyrazine: Contains a different arrangement of nitrogen atoms in the fused ring system and exhibits more kinase inhibitory activity.

Uniqueness

7-bromopyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile scaffold for the development of new bioactive molecules and materials .

Properties

IUPAC Name

7-bromopyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJPQYZNIHAZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.